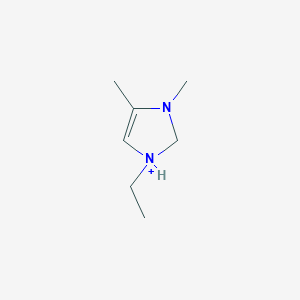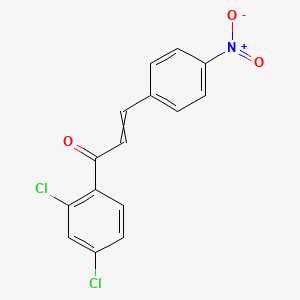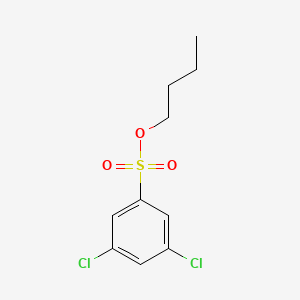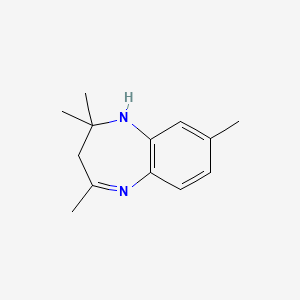![molecular formula C22H18N4O B14266911 4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline} CAS No. 203940-06-1](/img/structure/B14266911.png)
4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline} is a complex organic compound known for its unique structure and properties. This compound features a central oxygen atom linking two N-[(2H-pyrrol-2-ylidene)methyl]aniline groups, making it a significant molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline} typically involves the condensation of N-[(2H-pyrrol-2-ylidene)methyl]aniline with an appropriate oxygen donor under controlled conditions. One common method is the Paal-Knorr pyrrole synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with aniline derivatives in the presence of a catalyst such as iron (III) chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline} undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
4,4’-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline} has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4,4’-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline} exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing various biochemical pathways. This binding can result in the modulation of enzyme activity or receptor signaling, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Phenylpyrrolidin-2-ones
- N-Phenyldihydro-1H-pyrrol-2-ones
- 4-Methoxy-5-[(Z)-(5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl]-1H,1′H-2,2′-bipyrrole
Uniqueness
4,4’-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline} stands out due to its central oxygen linkage, which imparts unique chemical and physical properties. This structural feature differentiates it from other similar compounds, making it valuable in specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
203940-06-1 |
|---|---|
Formule moléculaire |
C22H18N4O |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
1-(1H-pyrrol-2-yl)-N-[4-[4-(1H-pyrrol-2-ylmethylideneamino)phenoxy]phenyl]methanimine |
InChI |
InChI=1S/C22H18N4O/c1-3-19(23-13-1)15-25-17-5-9-21(10-6-17)27-22-11-7-18(8-12-22)26-16-20-4-2-14-24-20/h1-16,23-24H |
Clé InChI |
IMZGKZUYSJRWJW-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=C1)C=NC2=CC=C(C=C2)OC3=CC=C(C=C3)N=CC4=CC=CN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[6,8-Bis(acetylsulfanyl)octanoyl]amino}-3-hydroxybutanoic acid](/img/structure/B14266847.png)
![5-[3-(3-Carboxypropyl)-4-hydroxyphenyl]pentanoic acid](/img/structure/B14266857.png)

![N-([1,1'-Biphenyl]-4-yl)-4'-methyl-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14266870.png)

![1,1',1'',1'''-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14266882.png)






![Dimethyl [(3-nitrophenyl)methyl]phosphonate](/img/structure/B14266917.png)

